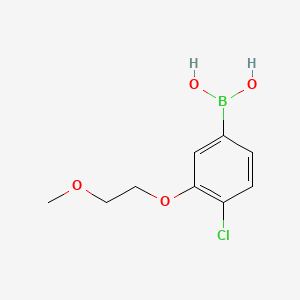

(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

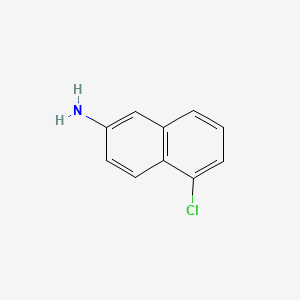

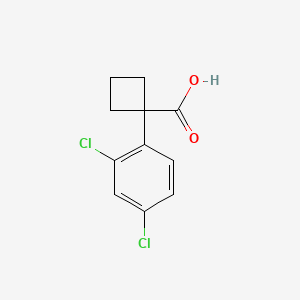

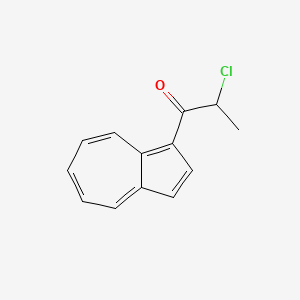

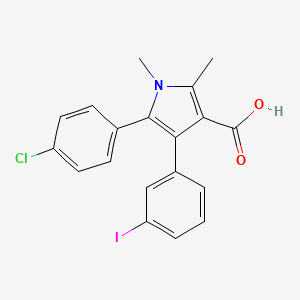

“(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid” is a chemical compound . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .

Molecular Structure Analysis

The molecular formula of this compound is CHBClO . The average mass is 186.401 Da and the monoisotopic mass is 186.025497 Da .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The density is approximately 1.3±0.1 g/cm^3 . The boiling point is 341.7±52.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C .Scientific Research Applications

Sensing Applications

Boronic acids, including (4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label or tag biological molecules for detection or tracking .

Protein Manipulation and Modification

Boronic acids have been used for the interaction with proteins, their manipulation, and cell labelling . This includes the use of boronic acids to modify proteins to alter their function or properties .

Separation Technologies

Boronic acids have been used in separation technologies . This involves the use of boronic acids to separate specific molecules from a mixture .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . This includes the use of boronic acids in the design and synthesis of drugs .

Cross-Coupling Reactions

Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions . This involves the use of boronic acids to couple two different molecules together .

Catalysis

Borinic acids are used in catalysis . This involves the use of boronic acids to speed up chemical reactions .

Medicinal Chemistry

Borinic acids are used in medicinal chemistry . This involves the use of boronic acids in the design and synthesis of drugs .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, during this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, (4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by (4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid . This reaction results in the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound’s interaction with its targets leads to changes in the structure of the organic groups involved, resulting in the formation of new compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and easy handling, making them important to organic synthesis .

Result of Action

The molecular and cellular effects of (4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds, which can have various applications in chemical and pharmaceutical industries .

Action Environment

The action, efficacy, and stability of (4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including the presence of other organic groups and the conditions under which the reaction takes place, can significantly impact the action of the compound .

properties

IUPAC Name |

[4-chloro-3-(2-methoxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6,12-13H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKODDSMRUVJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCCOC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681702 |

Source

|

| Record name | [4-Chloro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid | |

CAS RN |

1256355-00-6 |

Source

|

| Record name | [4-Chloro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B597146.png)

![Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B597156.png)

![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)